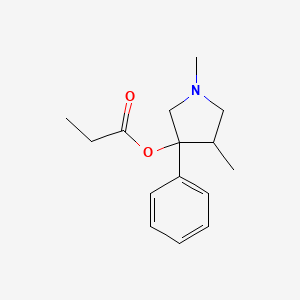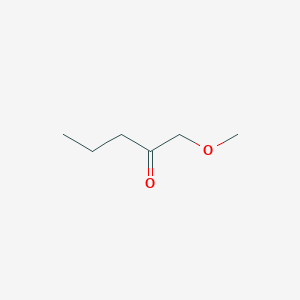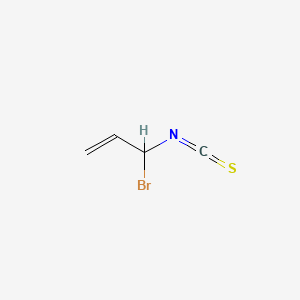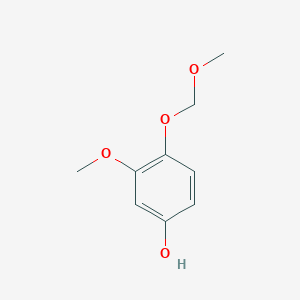
Dibenzo(b,e)(1,4)dioxin, bromodichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,e)(1,4)dioxin, bromodichloro- is a polycyclic heterocyclic organic compound It consists of two benzene rings connected by a 1,4-dioxin ring, with bromine and chlorine atoms attached to the structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, bromodichloro- typically involves the bromination and chlorination of dibenzo(b,e)(1,4)dioxin. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The process is designed to be efficient and environmentally friendly, minimizing the release of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, bromodichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to less substituted products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Dibenzo(b,e)(1,4)dioxin, bromodichloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo-1,4-dioxin: A related compound with a similar structure but without halogen substitutions.
Polychlorinated dibenzodioxins: Compounds with multiple chlorine atoms, known for their environmental persistence and toxicity.
Polybrominated dibenzodioxins: Similar to polychlorinated dibenzodioxins but with bromine atoms.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, bromodichloro- is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
| 107227-59-8 | |
Fórmula molecular |
C12H8BrCl2O2-3 |
Peso molecular |
335.00 g/mol |
Nombre IUPAC |
dibenzo-p-dioxin;bromide;dichloride |
InChI |
InChI=1S/C12H8O2.BrH.2ClH/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;;;/h1-8H;3*1H/p-3 |
Clave InChI |
UMXXZRBPSFOMHJ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2.[Cl-].[Cl-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)





![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)

